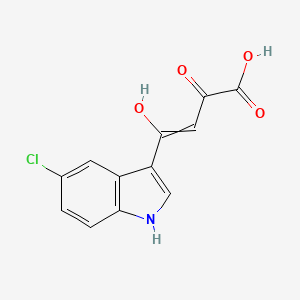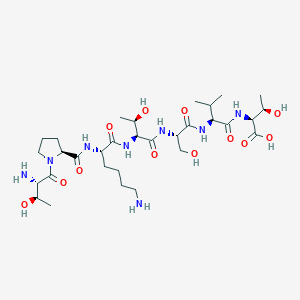![molecular formula C10H10O3Te B14239014 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid CAS No. 211919-75-4](/img/structure/B14239014.png)
3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a hydroxyphenyl group and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. Additionally, the hydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3-Hydroxyphenyl)selanyl]but-2-enoic acid: A selenium analog with similar chemical properties but different biological activities.
3-[(3-Hydroxyphenyl)sulfanyl]but-2-enoic acid: A sulfur analog with distinct reactivity and applications.
3-[(3-Hydroxyphenyl)stannyl]but-2-enoic acid: A tin analog with unique properties and uses in organic synthesis.
Uniqueness
3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur, selenium, and tin analogs
Propriétés
Numéro CAS |
211919-75-4 |
|---|---|
Formule moléculaire |
C10H10O3Te |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
3-(3-hydroxyphenyl)tellanylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3Te/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-6,11H,1H3,(H,12,13) |
Clé InChI |
IETYSBJCQANICR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)[Te]C1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
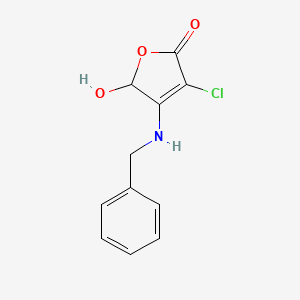
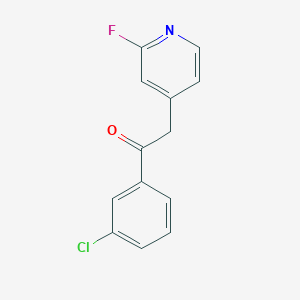
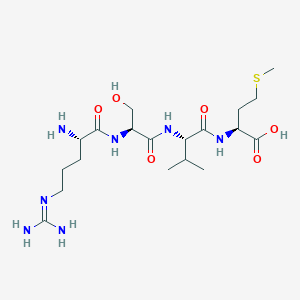
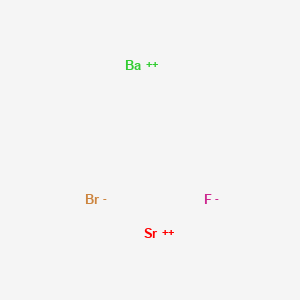
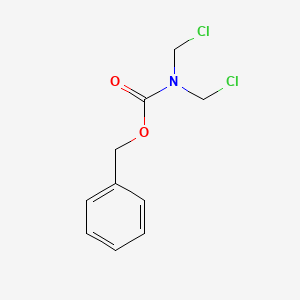
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)



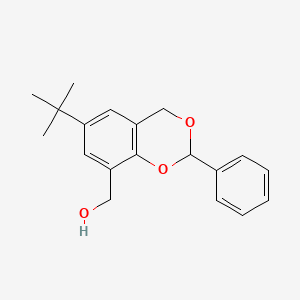
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
